2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-12-8-6-11(7-9-12)15-20-21-16(24-10-14(23)19-18)22(15)13-4-2-1-3-5-13/h1-9H,10,18H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWNDEFECISAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting 4-chlorophenylhydrazine with phenyl isothiocyanate to form the intermediate 4-chlorophenyl-4-phenyl-1,2,4-triazole-3-thiol.
Sulfanyl group introduction: The intermediate is then reacted with chloroacetic acid to introduce the sulfanyl group, forming the desired compound.
Acetohydrazide formation: Finally, the compound is treated with hydrazine hydrate to form the acetohydrazide derivative.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance, derivatives of triazole have been studied for their efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. A study demonstrated that triazole derivatives can significantly inhibit the growth of these pathogens, suggesting potential applications in developing new antibiotics .
2. Anticancer Properties
Triazole derivatives have also shown promise in anticancer research. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have reported that similar triazole compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. In silico studies have suggested that modifications to the triazole ring can enhance binding affinity to AChE, indicating a pathway for developing effective inhibitors .
Agricultural Applications
1. Fungicidal Activity
The presence of the triazole moiety is well-documented in agricultural chemistry for its fungicidal properties. Research has shown that similar compounds can effectively control fungal pathogens in crops, leading to increased yields and reduced crop losses . The compound's efficacy against specific fungal strains can be explored further to establish its applicability as a fungicide.
2. Plant Growth Regulation
Triazole derivatives have been investigated for their role as plant growth regulators. Studies suggest that these compounds can modulate plant hormone levels, promoting growth and enhancing resistance to environmental stressors . This aspect could be pivotal in developing sustainable agricultural practices.
Material Science Applications
1. Synthesis of Novel Polymers
The unique chemical structure of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide allows it to be utilized in synthesizing novel polymers with enhanced properties. Research into polymer composites incorporating triazole derivatives has shown improvements in thermal stability and mechanical strength, indicating potential applications in advanced materials .
2. Photovoltaic Devices
Recent studies have explored the use of triazole-based compounds in organic photovoltaic devices due to their favorable electronic properties. The incorporation of such compounds could lead to improved efficiency and stability in solar energy applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing proteins.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include:
- 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
- 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-phenylethylidene]acetohydrazide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide
These compounds share the triazole core and sulfanyl group but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The uniqueness of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves several steps:
- Formation of Triazole Ring : The initial step typically involves the condensation of appropriate hydrazines with carbonyl compounds to form the triazole structure.
- Thioether Formation : The introduction of sulfur into the structure can be achieved through reactions with thiols or thioacids.
- Acetohydrazide Formation : The final product is obtained by reacting the triazole-thioether with acetohydrazide derivatives.
Biological Activity
The biological activities of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against a range of pathogens including:
- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Notable antifungal activity against Candida albicans and Candida glabrata has been reported .
Anticancer Properties
Several studies have highlighted the potential anticancer effects of triazole derivatives:
- Cell Line Studies : Compounds related to 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have been tested against various cancer cell lines including breast cancer and prostate cancer cells. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 3.3 | |
| HEK293T (Kidney) | 52.63 | |
| RT-112 (Bladder) | Not specified |
Anti-inflammatory Activity
Triazole derivatives have also been noted for their anti-inflammatory effects. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation .
Case Studies
A notable case study involved testing a series of triazole compounds including derivatives similar to 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide against several cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
Q & A
Q. What strategies improve reproducibility in biological assays?
Q. How to optimize reaction conditions for novel derivatives?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: solvent (polar aprotic vs. protic), temperature (reflux vs. RT), and catalyst (e.g., acetic acid for cyclization). Machine learning algorithms (e.g., neural networks) can predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
